molecular formula C6H8BrNS2 B8501586 5-Bromo-2-(isopropylthio)thiazole

5-Bromo-2-(isopropylthio)thiazole

Cat. No. B8501586
M. Wt: 238.2 g/mol
InChI Key: FTTRFZGYHGQBSF-UHFFFAOYSA-N
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Patent
US08410128B2

Procedure details

To a solution of 2-(isopropylthio)thiazole (260 mg, 1.63 mmol) in DMF (2 mL) was added N-bromosuccinimide (435.8 mg, 2.45 mmol). The mixture was stirred at room temperature for 3 hours then subjected to flash column chromatography using 10% ethyl acetate/hexane to give a yellow oil (390 mg, 100% yield). LCMS (Conditions C): Tr 3.67 min.; (M+H): 237.86 (30%), 239.86 (30%), 195.86 (100%), 197.86 (100%).
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
435.8 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[CH:1]([S:4][C:5]1[S:6][CH:7]=[CH:8][N:9]=1)([CH3:3])[CH3:2].[Br:10]N1C(=O)CCC1=O.C(OCC)(=O)C.CCCCCC>CN(C=O)C>[Br:10][C:7]1[S:6][C:5]([S:4][CH:1]([CH3:3])[CH3:2])=[N:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
260 mg
Type
reactant
Smiles
C(C)(C)SC=1SC=CN1
Name
Quantity
435.8 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CN=C(S1)SC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 390 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.